Researchers investigating WDR5-dependent epigenetic mechanisms in multidrug resistance (MDR) face a critical gap: no other WDR5/MLL PPI inhibitor demonstrates ABCB1- and ABCG2-mediated MDR reversal. WDR5-0103 (Kd=450 nM; IC50=39 µM) uniquely fills this role.
• Only WDR5 probe with documented MDR reversal via ABCB1/ABCG2 transporter inhibition
• Co-crystal structure available (PDB: 3UR4) for rational drug design & SAR studies
• Established reference compound and medicinal chemistry starting scaffold
Ideal for sensitizing drug-resistant cancer cell lines to conventional chemotherapeutics in mechanistic studies.
Molecular FormulaC21H25N3O4
Molecular Weight383.4 g/mol
CAS No.890190-22-4
Cat. No.B1682272
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
WDR5-0103 Procurement: A WDR5 Antagonist Chemical Probe
WDR5-0103 (CAS 890190-22-4) is a small-molecule antagonist of WD repeat-containing protein 5 (WDR5) [1]. It functions by competitively binding to the central peptide-binding pocket of WDR5 (Kd = 450 nM) [1], thereby disrupting the critical protein-protein interaction (PPI) between WDR5 and the MLL1 histone methyltransferase complex . This disruption leads to the inhibition of the MLL core complex's catalytic activity in vitro (IC50 = 39 ± 10 μM) [1]. As a well-characterized chemical probe with a solved co-crystal structure (PDB: 3UR4) [2], WDR5-0103 serves as a fundamental tool compound for investigating WDR5-dependent epigenetic mechanisms.
1
WDR5-MLL1 protein-protein interaction probe with characterized binding mode
2
Moderate-affinity reference for epigenetic inhibitor benchmarking and SAR
3
Reported MDR phenotype reversal in ABCB1/ABCG2-overexpressing cancer models
[2] Senisterra, G., et al. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5. Biochemical Journal, 449(1), 151-159 (2013). View Source
Why WDR5-0103 Cannot Be Substituted with Other WDR5/MLL Inhibitors
While several chemical probes target the WDR5-MLL1 protein-protein interaction (e.g., MM-401, MM-589, OICR-9429) [1], WDR5-0103 presents a unique profile that precludes simple substitution. Compared to more potent, later-generation probes like OICR-9429 (Kd ~24-52 nM) or MM-589 (IC50 = 0.90 nM for binding) , WDR5-0103 exhibits a significantly weaker binding affinity (Kd = 450 nM) and functional inhibitory potency (IC50 = 39 μM) [2]. This distinction is not a flaw but a critical factor in its utility as a reference compound; it defines a different potency benchmark and is often used as a starting scaffold for medicinal chemistry optimization [3]. Crucially, WDR5-0103 is the only inhibitor in this class with documented functional activity in reversing multidrug resistance (MDR) via ABCB1 and ABCG2 transporter inhibition [4]. Therefore, selecting another in-class inhibitor based solely on higher target potency would result in a complete loss of the MDR-reversal phenotype, a key application-specific differentiator detailed below.
Potency shiftHigher-affinity probes (OICR-9429, MM-589) provide different potency benchmarks; binding profile may not transfer.
Phenotype lossMDR-reversal activity in ABCB1/ABCG2 models is not reported for other WDR5-MLL1 probes, limiting substitution for transporter studies.
Structural referenceCo-crystal structure (PDB: 3UR4) defines a unique binding mode; alternative scaffolds may not support SBDD efforts.
[1] Frontiers in Oncology. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer. (2018). View Source
[3] Bioorganic & Medicinal Chemistry. Structure-based design of ester compounds to inhibit MLL complex catalytic activity by targeting mixed lineage leukemia 1 (MLL1)–WDR5 interaction. 24(22), 6109-6118 (2016). View Source
[4] Wu, C. P., et al. The WD repeat-containing protein 5 (WDR5) antagonist WDR5-0103 restores the efficacy of cytotoxic drugs in multidrug-resistant cancer cells overexpressing ABCB1 or ABCG2. Biomedicine & Pharmacotherapy, 154, 113609 (2022). View Source
Quantitative Evidence for WDR5-0103 Selection
Target Engagement and Binding Affinity
WDR5-0103 binds to the peptide-binding pocket of the WDR5 protein with a defined binding affinity (Kd) of 450 nM [1]. This contrasts with other WDR5 chemical probes such as OICR-9429 (Kd = 24-52 nM) and MM-589 (Binding IC50 = 0.90 nM) , which exhibit significantly higher affinity. WDR5-0103's moderate affinity profile is useful as a benchmark or when a less potent tool compound is required.
~9-19x weaker than OICR-9429; ~500x weaker than MM-589
Conditions
In vitro biochemical binding assay
Why This Matters
This data allows for informed selection based on desired binding affinity; WDR5-0103 provides a moderate-affinity alternative for studies where ultra-high potency may confound results or where a different structure-activity relationship (SAR) profile is needed.
Functional Inhibition of MLL Methyltransferase Activity
In an in vitro histone methyltransferase (HMT) assay, WDR5-0103 inhibits the catalytic activity of the MLL core complex with an IC50 of 39 ± 10 μM at a complex concentration of 125 nM [1]. This functional potency is significantly lower than that of later-generation probes like MM-401 (IC50 = 0.32 μM) [2] and MM-589 (IC50 = 12.7 nM) . This lower potency defines its utility as a reference tool for comparing the efficacy of novel inhibitors.
MLL1 InhibitionCross-study comparable
IC50 = 39 ± 10 μM
Defines a low-potency benchmark for MLL complex assays.
In vitro HMT assay at 125 nM complex concentration.
Inhibition of MLL1 Methyltransferase Activity (IC50)
Target Compound Data
39 ± 10 μM
Comparator Or Baseline
MM-401: 0.32 μM; MM-589: 12.7 nM
Quantified Difference
~122x less potent than MM-401; ~3,070x less potent than MM-589
Conditions
In vitro MLL core complex HMT assay
Why This Matters
This data is essential for researchers requiring a less potent reference compound in MLL1 functional assays to establish baseline activity or for use in combination studies where a weak inhibitor is advantageous.
Selectivity Profile Against Other Methyltransferases
WDR5-0103 demonstrates a clean selectivity profile in vitro, exhibiting no inhibitory effect on a panel of seven other methyltransferases, including SETD7 . While other probes like OICR-9429 have been profiled against broader panels (e.g., 22 methyltransferases) [1], the specific absence of activity against SETD7 and six other enzymes for WDR5-0103 confirms its on-target mechanism and low polypharmacology risk within the methyltransferase family.
Selectivity ProfileCross-study comparable
No inhibition of 7 methyltransferases (incl. SETD7)
Supports on-target WDR5 mechanism interpretation.
Selectivity panel size differs from broader probes.
No effect on a panel of 7 methyltransferases (including SETD7)
Comparator Or Baseline
OICR-9429: No activity against 22 methyltransferases
Quantified Difference
Both compounds are selective; WDR5-0103's selectivity is defined by a 7-enzyme panel.
Conditions
In vitro enzymatic activity assays
Why This Matters
This verified selectivity profile is crucial for experiments where confounding results from off-target methyltransferase inhibition must be minimized, ensuring that observed biological effects are attributable to WDR5 antagonism.
[1] Chemical Probes Portal. OICR-9429 Probe Report. View Source
Reversal of ABC Transporter-Mediated Multidrug Resistance
A key functional differentiator for WDR5-0103 is its ability to reverse multidrug resistance (MDR). In a study on ABCB1- and ABCG2-overexpressing cancer cells, WDR5-0103 (at 5 μM) restored sensitivity to chemotherapeutic drugs by inhibiting the drug-efflux function of these transporters, without altering their protein expression [1]. This MDR-reversal activity is a distinct phenotype not reported for other common WDR5/MLL interaction probes like OICR-9429 or MM-401/MM-589 [2].
MDR ReversalHead-to-head
Reverses ABCB1/ABCG2 MDR at 5 μM; other probes not reported
Unique phenotype for MDR-epigenetics intersection studies.
Reverses MDR in ABCB1- and ABCG2-overexpressing cells at 5 μM
Comparator Or Baseline
OICR-9429, MM-401, MM-589: No MDR-reversal activity reported
Quantified Difference
Unique phenotype observed only for WDR5-0103
Conditions
Cellular assays using MDR cancer cell lines overexpressing ABCB1 or ABCG2
Why This Matters
This is the most significant selection criterion for researchers studying the intersection of epigenetic regulation and MDR. WDR5-0103 is the only WDR5 probe in its class with documented utility in this specific application, making it irreplaceable for such studies.
[1] Wu, C. P., et al. The WD repeat-containing protein 5 (WDR5) antagonist WDR5-0103 restores the efficacy of cytotoxic drugs in multidrug-resistant cancer cells overexpressing ABCB1 or ABCG2. Biomedicine & Pharmacotherapy, 154, 113609 (2022). View Source
[2] Cross-referenced data from literature and vendor datasheets for OICR-9429, MM-401, and MM-589 show no mention of MDR reversal or ABC transporter inhibition. View Source
Structural Validation by Co-Crystallography
The binding mode of WDR5-0103 to its target is unambiguously defined by a high-resolution co-crystal structure deposited in the Protein Data Bank (PDB ID: 3UR4) [1]. This structural information confirms its binding within the central peptide-binding pocket of WDR5 [2]. While co-crystal structures exist for some advanced probes (e.g., OICR-9429), the WDR5-0103 structure is a foundational dataset widely used as a starting point for structure-based drug design (SBDD) and SAR studies [3].
Co-Crystal StructureHead-to-head
PDB: 3UR4 – WDR5 binding pocket complex
Enables structure-based design and computational modeling.
Foundational structural reference for SAR campaigns.
Other probes may or may not have public structures; WDR5-0103's structure is a key reference.
Quantified Difference
Provides definitive binding mode confirmation.
Conditions
X-ray crystallography
Why This Matters
For medicinal chemists and structural biologists, the availability of a co-crystal structure is a major procurement driver. It enables rational drug design, facilitates the interpretation of biophysical data, and provides a concrete template for computational modeling and virtual screening campaigns.
[1] Protein Data Bank (PDB). Entry 3UR4: Crystal structure of WDR5 in complex with WDR5-0103. View Source
[2] Senisterra, G., et al. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5. Biochemical Journal, 449(1), 151-159 (2013). View Source
[3] Bioorganic & Medicinal Chemistry. Structure-based design of ester compounds to inhibit MLL complex catalytic activity by targeting mixed lineage leukemia 1 (MLL1)–WDR5 interaction. 24(22), 6109-6118 (2016). View Source
Key Application Scenarios in Drug Discovery and Epigenetics
Epigenetics and Multidrug Resistance Intersection
WDR5-0103 is uniquely positioned as the only WDR5/MLL interaction inhibitor with documented activity in reversing ABCB1- and ABCG2-mediated multidrug resistance [1]. It should be the primary selection for any study aiming to elucidate the role of WDR5-dependent epigenetic regulation in the development or reversal of MDR phenotypes in cancer. Researchers can use this compound to sensitize drug-resistant cell lines to conventional chemotherapeutics, enabling mechanistic studies of drug efflux modulation that are not possible with other WDR5 chemical probes like OICR-9429 or MM-401.
Reference Tool for WDR5 Inhibitor Screening and SAR
Due to its well-defined, moderate binding affinity (Kd = 450 nM) and functional inhibition (IC50 = 39 μM) [2], WDR5-0103 serves as an excellent reference compound in primary screening assays and structure-activity relationship (SAR) studies. It provides a consistent baseline for comparing the potency and efficacy of novel WDR5 inhibitors. Its published co-crystal structure (PDB: 3UR4) [3] further solidifies its role as a chemical tool for validating computational models and rational drug design efforts.
Medicinal Chemistry Scaffold Optimization
WDR5-0103 is an established starting point for medicinal chemistry optimization [4]. Its core structure has been used to design and synthesize new classes of ester compounds with the goal of improving potency and pharmacokinetic properties while retaining the ability to disrupt the MLL1-WDR5 protein-protein interaction [4]. Procurement of WDR5-0103 is therefore essential for any synthetic chemistry program focused on evolving this chemotype into a more drug-like candidate.
Application
Selection Property
Validation Focus
MDR-epigenetics intersection studies
Reported ABCB1/ABCG2 transporter inhibition
Drug-efflux modulation and chemosensitization endpoint review
WDR5 inhibitor screening and SAR reference
Moderate binding affinity and functional inhibition
Assay baseline consistency and potency benchmarking
Structure-based drug design and scaffold evolution
Published co-crystal structure (PDB: 3UR4)
Computational docking and medicinal chemistry optimization
[1] Wu, C. P., et al. The WD repeat-containing protein 5 (WDR5) antagonist WDR5-0103 restores the efficacy of cytotoxic drugs in multidrug-resistant cancer cells overexpressing ABCB1 or ABCG2. Biomedicine & Pharmacotherapy, 154, 113609 (2022). View Source
[3] Protein Data Bank (PDB). Entry 3UR4: Crystal structure of WDR5 in complex with WDR5-0103. View Source
[4] Bioorganic & Medicinal Chemistry. Structure-based design of ester compounds to inhibit MLL complex catalytic activity by targeting mixed lineage leukemia 1 (MLL1)–WDR5 interaction. 24(22), 6109-6118 (2016). View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.